molecular formula C18H16O7 B1210072 Hypoprotocetraric acid CAS No. 4665-02-5

Hypoprotocetraric acid

Cat. No. B1210072
CAS RN: 4665-02-5
M. Wt: 344.3 g/mol
InChI Key: CFPLLTGKDKZLIH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Hypoprotocetraric acid is a carbonyl compound.

Scientific Research Applications

Scientific Research Applications of Hypoprotocetraric Acid

  • Chemical Composition and Metabolite Profiling

    • Hypoprotocetraric acid is identified as a key compound in the chemical study of the lichen Ramalina siliquosa complex. This research, using LC-MS analysis, elucidates the chemical composition of various chemotypes, including hypoprotocetraric acid, among other compounds. This study contributes to the understanding of the metabolic profile of lichen species and their chemical diversity (Parrot et al., 2013).
  • Application in Lichenology and Taxonomy

    • In the field of lichenology, hypoprotocetraric acid is a significant chemical marker. For example, it was found to be a distinctive chemical constituent of Hypogymnia crystallina, a new species of lichen identified in the Himalayas. This discovery underscores the importance of chemical analysis in the taxonomy and classification of lichens, with hypoprotocetraric acid playing a crucial role in differentiating species (McCune et al., 2012).

properties

CAS RN

4665-02-5

Product Name

Hypoprotocetraric acid

Molecular Formula

C18H16O7

Molecular Weight

344.3 g/mol

IUPAC Name

3,9-dihydroxy-1,4,7,10-tetramethyl-6-oxobenzo[b][1,4]benzodioxepine-2-carboxylic acid

InChI

InChI=1S/C18H16O7/c1-6-5-10(19)7(2)14-11(6)18(23)25-16-9(4)13(20)12(17(21)22)8(3)15(16)24-14/h5,19-20H,1-4H3,(H,21,22)

InChI Key

CFPLLTGKDKZLIH-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C2=C1C(=O)OC3=C(O2)C(=C(C(=C3C)O)C(=O)O)C)C)O

Canonical SMILES

CC1=CC(=C(C2=C1C(=O)OC3=C(O2)C(=C(C(=C3C)O)C(=O)O)C)C)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Hypoprotocetraric acid
Reactant of Route 2
Hypoprotocetraric acid
Reactant of Route 3
Hypoprotocetraric acid
Reactant of Route 4
Hypoprotocetraric acid
Reactant of Route 5
Hypoprotocetraric acid
Reactant of Route 6
Hypoprotocetraric acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.